

Molecular weight and formula of thiophene-3-carbaldehyde

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Compound of Interest

Compound Name: 3-Thiophenecarboxaldehyde

Cat. No.: B150965

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In-Depth Technical Guide: Thiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiophene-3-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's core physicochemical properties, provides an illustrative experimental protocol for its application in synthesis, and outlines its role in the development of bioactive molecules.

Core Physicochemical Data

Thiophene-3-carbaldehyde, systematically named thiophene-3-carbaldehyde, is an aromatic aldehyde featuring a formyl group at the 3-position of a thiophene ring.^[1] Its properties make it a versatile reagent for introducing the thienyl moiety into larger molecular scaffolds.

Table 1: Physicochemical Properties of Thiophene-3-carbaldehyde

Property	Value
Molecular Formula	C ₅ H ₄ OS[1]
Molecular Weight	112.15 g/mol [1]
CAS Number	498-62-4[1]
Appearance	Clear yellow to light brown liquid
IUPAC Name	thiophene-3-carbaldehyde[1]
Synonyms	3-Formylthiophene, 3-Thenaldehyde, Thiophene-3-carboxaldehyde[1][2]

Role in Synthetic Chemistry and Drug Discovery

Thiophene-3-carbaldehyde is a valuable intermediate in the synthesis of a wide range of derivatives with potential biological activity.[3] The thiophene ring is a recognized pharmacophore present in numerous FDA-approved drugs.[4] Derivatives of thiophene-3-carbaldehyde have been investigated for various therapeutic applications, including as carbonic anhydrase inhibitors, and as precursors to potential anticancer and antimicrobial agents.[3][5][6]

The reactivity of the aldehyde group allows for a variety of chemical transformations, such as condensation reactions, to create more complex molecules like chalcones, which are known for their pharmacological activities.[7]

Experimental Protocols: Synthesis of Thiophene-Derived Chalcones

This protocol details a general method for the Claisen-Schmidt condensation of thiophene-3-carbaldehyde with an acetophenone derivative to synthesize thiophene-containing chalcones, which are α,β -unsaturated ketones.[7]

Objective: To synthesize a chalcone derivative via base-catalyzed condensation.

Materials:

- Thiophene-3-carbaldehyde
- Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
- Absolute Ethanol
- Potassium Hydroxide (KOH)
- Stirring apparatus (magnetic stirrer and stir bar)
- Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
- Beakers and appropriate glassware

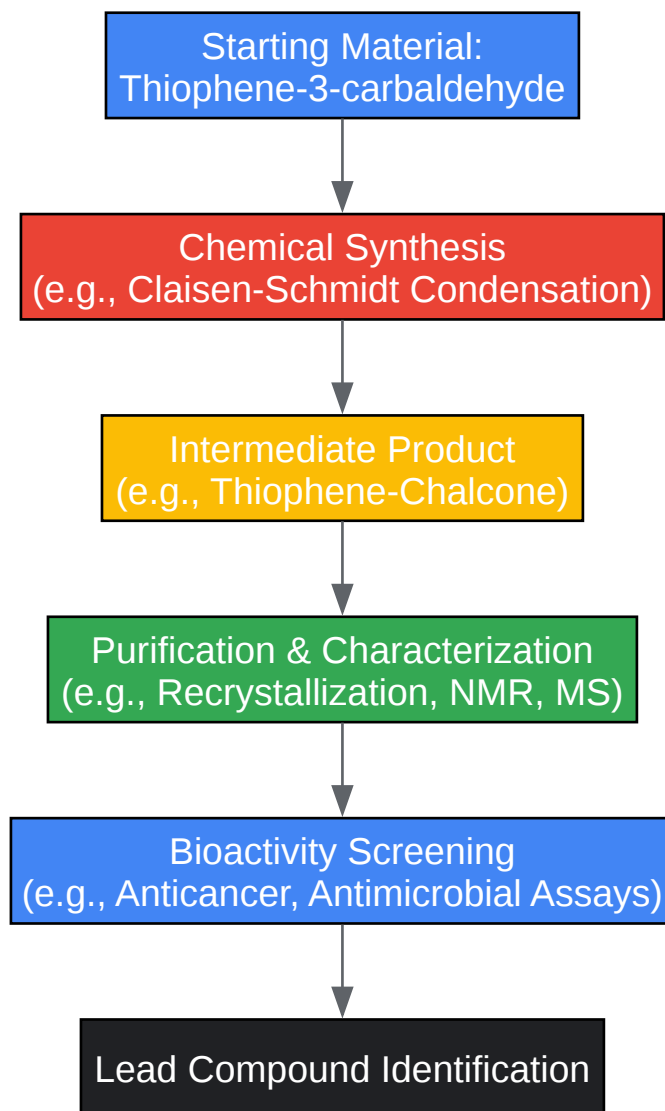
Methodology:

- **Reactant Dissolution:** In a 250 mL beaker, dissolve equimolar amounts (e.g., 0.1 mole) of thiophene-3-carbaldehyde and the selected substituted acetophenone in 100 mL of absolute ethanol.^[7]
- **Catalyst Addition:** To this stirred mixture, add a 50% aqueous solution of potassium hydroxide (10 mL).^[7]
- **Reaction:** Continue stirring the mixture at room temperature for approximately 5 hours. The reaction progress can be monitored by the formation of a precipitate.^[7]
- **Isolation:** Once the reaction is complete, collect the solid product by vacuum filtration.
- **Purification:** Wash the filtered solid with cold ethanol to remove unreacted starting materials and impurities. The final product can be further purified by recrystallization from ethanol to yield the desired chalcone.^[7]

Logical Workflow: From Precursor to Bioactive Compound

The following diagram illustrates the logical progression from thiophene-3-carbaldehyde as a starting material to the synthesis and evaluation of new chemical entities in a drug discovery

context.



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Caption: Drug discovery workflow using thiophene-3-carbaldehyde.

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